Pent-2-en-2-ol
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Overview
Description
Pent-2-en-2-ol is an organic compound with the molecular formula C5H10O. It is an enol, a type of alcohol where the hydroxyl group is directly bonded to a carbon-carbon double bond. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-2-en-2-ol can be synthesized through the hydration of pent-2-ene. This process involves the addition of water to the double bond of pent-2-ene in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid. The reaction proceeds via the formation of a carbocation intermediate, followed by nucleophilic attack by water and subsequent deprotonation to yield the alcohol .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through similar hydration processes, often using continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the selective formation of this compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Pent-2-en-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Pent-2-en-2-one or pent-2-enal.
Reduction: Pentan-2-ol.
Substitution: Halogenated derivatives like pent-2-en-2-chloride or pent-2-en-2-bromide.
Scientific Research Applications
Pent-2-en-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of various compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of pent-2-en-2-ol involves its interaction with various molecular targets and pathways. As an enol, it can undergo keto-enol tautomerism, where it interconverts between its enol and keto forms. This tautomerism plays a crucial role in its reactivity and interactions with other molecules . The hydroxyl group can form hydrogen bonds, influencing its solubility and reactivity in different environments.
Comparison with Similar Compounds
Similar Compounds
Pent-2-en-1-ol: Another enol with a hydroxyl group at a different position.
2-Pentanol: A saturated alcohol with similar molecular weight but different reactivity.
Pent-2-en-1-one: A ketone with a similar structure but different functional group.
Uniqueness
Pent-2-en-2-ol is unique due to its enol structure, which imparts distinct chemical properties and reactivity compared to its saturated and keto counterparts. Its ability to undergo keto-enol tautomerism and participate in various chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
61923-54-4 |
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Molecular Formula |
C5H10O |
Molecular Weight |
86.13 g/mol |
IUPAC Name |
pent-2-en-2-ol |
InChI |
InChI=1S/C5H10O/c1-3-4-5(2)6/h4,6H,3H2,1-2H3 |
InChI Key |
VBPSVYDSYVJIPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C)O |
Origin of Product |
United States |
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